N-(2-Hydroxyethyl)-2-methylaniline
Description
Historical Context and Evolution of Research on Aniline (B41778) Derivatives
The journey of aniline derivatives began in the 19th century with the isolation of aniline itself. Initially sourced from the distillation of indigo, its synthesis from coal tar derivatives revolutionized the chemical industry, particularly in the creation of synthetic dyes. This breakthrough paved the way for the development of a vast array of aniline derivatives, which found applications beyond colorants, extending into pharmaceuticals and materials science. The ability to modify the aniline structure through substitution on the aromatic ring or the amino group has allowed chemists to fine-tune the properties of these compounds for specific applications.
Significance of Hydroxyethylaniline Scaffolds in Organic Chemistry and Related Disciplines
The introduction of a hydroxyethyl (B10761427) group onto an aniline scaffold imparts a dual functionality to the molecule. The hydroxyl (-OH) group can participate in a variety of chemical reactions, such as esterification and etherification, while the amino group retains its characteristic reactivity. This bifunctionality makes hydroxyethylaniline scaffolds valuable building blocks in organic synthesis. For instance, related compounds like N,N-Di-(2-hydroxyethyl)aniline are utilized as intermediates in the production of dyes and pigments and as curing synergists in polymer chemistry. basf.com Similarly, other N-alkylaniline derivatives are crucial in the synthesis of a wide spectrum of colorants. The presence of the hydroxyethyl moiety can also influence the solubility and reactivity of the molecule, making it a key structural feature in the design of new chemical entities.
Overview of Current Research Trends and Future Directions for N-(2-Hydroxyethyl)-2-methylaniline
While extensive research exists for the broader class of hydroxyethylanilines, specific studies focusing solely on this compound are limited in publicly accessible literature. Its structural similarity to other well-studied dye intermediates and polymer precursors suggests its potential utility in these areas. The presence of the ortho-methyl group can influence the compound's steric and electronic properties, potentially offering unique reactivity or characteristics compared to its isomers or non-methylated analogs.
Future research could explore the synthesis of novel dyes or polymers using this compound as a starting material. Investigations into its potential catalytic activity or its use as a precursor for more complex molecular architectures could also be fruitful avenues of research. The development of efficient and scalable synthetic routes to high-purity this compound would be a critical first step in enabling such research.
Physicochemical Properties of this compound
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 136-80-1 | sigmaaldrich.com |
| Molecular Formula | C₉H₁₃NO | sigmaaldrich.com |
| Molecular Weight | 151.21 g/mol | sigmaaldrich.com |
| IUPAC Name | 2-(2-toluidino)ethanol | sigmaaldrich.com |
| Physical Form | Yellow Liquid | sigmaaldrich.com |
| Purity | 95% | sigmaaldrich.com |
| InChI Key | DHZZPKMVVSTYLF-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
2-(2-methylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-4-2-3-5-9(8)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZZPKMVVSTYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059664 | |
| Record name | Ethanol, 2-[(2-methylphenyl)amino]- | |
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Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136-80-1 | |
| Record name | 2-[(2-Methylphenyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-80-1 | |
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| Record name | 2-(o-Toluidino)ethanol | |
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| Record name | o-Tolyl ethanolamine | |
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| Record name | Ethanol, 2-[(2-methylphenyl)amino]- | |
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| Record name | Ethanol, 2-[(2-methylphenyl)amino]- | |
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| Record name | 2-o-toluidinoethanol | |
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| Record name | 2-(O-TOLUIDINO)ETHANOL | |
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Synthetic Methodologies and Reaction Pathways
Direct Alkylation Approaches for N-(2-Hydroxyethyl)-2-methylaniline Synthesis
Direct alkylation is a fundamental method for synthesizing this compound. This approach involves the reaction of an aniline (B41778) derivative, in this case, 2-methylaniline, with an agent capable of introducing a hydroxyethyl (B10761427) group onto the nitrogen atom.
The synthesis can be accomplished by reacting 2-methylaniline (o-toluidine) with a suitable hydroxyethylating agent. Common agents for this purpose include ethylene (B1197577) oxide and 2-chloroethanol (B45725).
When ethylene oxide is used, it reacts with 2-methylaniline in a ring-opening addition reaction. wikipedia.org The nitrogen atom of the amine acts as a nucleophile, attacking one of the carbon atoms of the strained three-membered epoxide ring. This leads to the opening of the ring and the formation of a C-N bond, resulting in the desired this compound. This reaction is analogous to the preparation of other N-(2-hydroxyethyl) anilines and the alkylation of guanine (B1146940) by ethylene oxide, where the nucleophilic nitrogen attacks the epoxide. google.comabct.fr The general reaction proceeds as follows:
C₆H₄(CH₃)NH₂ + (CH₂)₂O → C₆H₄(CH₃)NHCH₂CH₂OH
Alternatively, 2-chloroethanol can be used as the alkylating agent. In this case, the reaction is a nucleophilic substitution where the amine's nitrogen atom displaces the chlorine atom on the 2-chloroethanol molecule. This method typically requires a base to neutralize the hydrochloric acid formed as a byproduct.
Modern synthetic chemistry emphasizes the use of catalytic methods that align with the principles of green chemistry, such as atom economy and the avoidance of hazardous reagents. researchgate.net The N-alkylation of amines with alcohols, utilizing a "borrowing hydrogen" or "hydrogen autotransfer" strategy, is a prime example. nih.gov In this approach, a catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the alkylated amine.
For the synthesis of this compound, this would involve the reaction of 2-methylaniline with ethylene glycol in the presence of a suitable catalyst. While this specific transformation is not widely documented, the N-alkylation of 2-methylaniline with other alcohols, such as benzyl (B1604629) alcohol, has been successfully demonstrated using Iridium-based catalysts. nih.gov Similarly, the alkylation of o-toluidine (B26562) with methanol (B129727) has been studied using solid acid catalysts like zeolites. researchgate.netcyberleninka.ru These catalytic systems are often reusable and avoid the use of stoichiometric and often toxic alkylating agents like alkyl halides, representing a greener synthetic route. researchgate.net The use of catalysts like copper-ferrite has also been investigated for the gas-phase alkylation of 2-methylaniline with methanol. cyberleninka.ru
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters that are typically adjusted include temperature, pressure, solvent, catalyst type and loading, and the molar ratio of reactants. ufms.br
For direct alkylation, studies on similar reactions show that solvent choice can be critical, with some reactions performing best under solvent-free conditions. acs.org Temperature and pressure are significant, especially when using volatile reactants like ethylene oxide or when conducting gas-phase catalysis. For instance, the ortho-alkylation of o-toluidine with ethene is performed at high temperatures (300-325 °C) and pressures (4.0-5.5 MPa). google.com The molar ratio of the aniline derivative to the alkylating agent is adjusted to control the degree of alkylation and prevent the formation of di-substituted products like N,N-bis(2-hydroxyethyl)-2-methylaniline. google.com
The table below summarizes typical parameters that would be investigated to optimize the synthesis.
| Parameter | Range/Options | Effect on Reaction |
|---|---|---|
| Temperature | Room Temp to 350°C | Affects reaction rate and selectivity. Higher temperatures may lead to by-products. |
| Solvent | None (Solvent-free), Toluene, DMF, Acetonitrile | Influences reactant solubility and reaction rate. Solvent-free conditions can be greener. acs.org |
| Catalyst | Zeolites, Ru-complexes, Ir-complexes, Copper-ferrite | Determines reaction pathway and efficiency. Choice depends on reaction type (e.g., borrowing hydrogen). nih.govcyberleninka.ru |
| Reactant Molar Ratio (Aniline:Agent) | 1:1 to 1:1.5 | Controls the extent of alkylation; excess alkylating agent can lead to di-substitution. |
| Pressure | Atmospheric to 5.6 MPa | Important for reactions involving gaseous reactants like ethylene or ethylene oxide. google.com |
Reductive Amination Routes to this compound
Reductive amination is a powerful and versatile one-pot method for forming amines. bu.eduyoutube.com This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is not isolated but is reduced in situ to the corresponding amine. youtube.comyoutube.com
To synthesize this compound via this route, 2-methylaniline (o-toluidine) would be reacted with glycolaldehyde (B1209225) (a two-carbon aldehyde with a hydroxyl group). The reaction typically proceeds under mildly acidic conditions (pH ~5-6) to facilitate imine formation. youtube.com A reducing agent, which is selective for the imine over the starting aldehyde, is then used to reduce the carbon-nitrogen double bond. youtube.comyoutube.com
The proposed reaction pathway is as follows:
Imine Formation: 2-methylaniline reacts with glycolaldehyde to form a carbinolamine, which then dehydrates to yield an N-(2-hydroxyethylidene)-2-methylaniline (imine) intermediate.
Reduction: The imine is reduced by the hydride reagent (e.g., NaBH₃CN) to give the final product, this compound. youtube.com
Polymerization Reactions Involving this compound and its Derivatives
This compound, as a derivative of aniline, can serve as a monomer for polymerization reactions, leading to the formation of conductive polymers with modified properties. The presence of the methyl group on the ring and the hydroxyethyl group on the nitrogen atom influences the polymerization process and the characteristics of the resulting polymer, such as solubility and processability. mdpi.com
Oxidative chemical polymerization is the most common method for synthesizing polyaniline and its derivatives. researchgate.net This process involves the oxidation of the monomer using a chemical oxidant, typically in an acidic aqueous medium. researchgate.net For a monomer like this compound, the polymerization would proceed through a mechanism analogous to that of aniline or other substituted anilines like 2-methylaniline. nih.gov
The key steps of the mechanism are:
Initiation: The monomer is oxidized to form a radical cation. This is often the rate-determining step. Oxidants like ammonium (B1175870) persulfate (APS) are commonly used. mdpi.com
Propagation: The radical cations couple with each other, typically in a "head-to-tail" fashion, to form dimers, oligomers, and eventually the polymer chain. researchgate.net This chain growth process often shows an auto-accelerating effect, where the polymer being formed catalyzes further reaction. researchgate.net
Termination: The reaction ceases when the oxidant is consumed or through other termination pathways.
The reaction is highly dependent on the pH of the medium; conducting polymers are generally formed only in strongly acidic conditions (pH < 2.5). researchgate.net The structure of the resulting polymer, poly[this compound], would consist of repeating monomer units, and its properties would be influenced by the N-hydroxyethyl substituent, which could enhance solubility in certain solvents compared to unsubstituted polyaniline. mdpi.com
Kinetic Studies of Polymerization Reactions
The polymerization of aniline derivatives, including this compound, is a complex process influenced by several factors such as monomer and oxidant concentrations, temperature, and the nature of the reaction medium. While specific kinetic studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar monomers like N-(2-hydroxyethyl)aniline.
For the polymerization of N-(2-hydroxyethyl)aniline, studies have shown that the reaction rate increases with higher concentrations of both the monomer and the oxidant, typically ammonium persulfate (APS) in an acidic medium like hydrochloric acid (HCl). researchgate.net The initial rate of polymerization also demonstrates a positive correlation with temperature. researchgate.net An apparent activation energy of 57.43 kJ/mol has been reported for the polymerization of N-(2-hydroxyethyl)aniline, indicating the temperature sensitivity of the reaction. researchgate.net The thermodynamic parameters, change in enthalpy (ΔH) and change in entropy (ΔS), have been determined to be 55.07 kJ/mol and 78.37 J/mol·K, respectively, providing further understanding of the polymerization process. researchgate.net
The general mechanism for the oxidative polymerization of aniline derivatives involves the formation of radical cations, which then couple to form dimers and subsequently longer polymer chains. The presence of the N-hydroxyethyl and 2-methyl substituents on the aniline ring influences the electronic and steric environment, thereby affecting the polymerization kinetics and the structure of the resulting polymer.
Table 1: Kinetic Parameters for the Polymerization of N-(2-hydroxyethyl)aniline
| Parameter | Value | Reference |
| Apparent Activation Energy (Ea) | 57.43 kJ/mol | researchgate.net |
| Change in Enthalpy (ΔH) | 55.07 kJ/mol | researchgate.net |
| Change in Entropy (ΔS) | 78.37 J/mol·K | researchgate.net |
Copolymerization Strategies and Resulting Architectures
Copolymerization is a powerful strategy to modify the properties of polymers derived from this compound. By introducing other comonomers, it is possible to tailor characteristics such as solubility, conductivity, and thermal stability.
A relevant example is the copolymerization of aniline with N-(2-hydroxyethyl)aniline. researchgate.net This process, typically carried out via oxidative chemical polymerization, yields a copolymer, Poly(aniline-co-N-(2-hydroxyethyl)aniline), with properties distinct from the corresponding homopolymers. The resulting copolymer architecture is influenced by the molar ratios of the comonomers. Characterization techniques such as IR spectroscopy, scanning electron microscopy (SEM), and X-ray diffraction (XRD) are crucial for confirming the copolymer structure and morphology. researchgate.net For instance, XRD patterns can reveal changes in crystallinity upon copolymerization, with copolymers often exhibiting a lower degree of crystallinity compared to the homopolymers. researchgate.net
General copolymerization strategies can also be inferred from studies on other functional monomers. For example, free-radical polymerization is a common method used for the copolymerization of vinyl monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) with various other monomers. nih.govresearchgate.net In such reactions, an initiator like azobisisobutyronitrile (AIBN) is typically used. nih.gov The resulting copolymer architecture, whether random, block, or graft, depends on the reactivity ratios of the monomers and the polymerization conditions. The incorporation of this compound into copolymer chains can introduce hydrophilicity and reactive sites for further modification.
Table 2: Example of Copolymerization System
| Comonomer 1 | Comonomer 2 | Polymerization Method | Resulting Architecture |
| Aniline | N-(2-hydroxyethyl)aniline | Oxidative Chemical Polymerization | Random Copolymer |
| 2-hydroxyethyl methacrylate | Various vinyl monomers | Free-Radical Polymerization | Random, Block, or Graft Copolymers |
Derivatization and Functionalization Reactions of this compound
The functional groups of this compound, namely the secondary amine, the hydroxyl group, and the aromatic ring, provide multiple avenues for derivatization and functionalization.
Oxidation Reactions and Product Characterization
The oxidation of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. The secondary amine is susceptible to oxidation, which can result in the formation of radical cations, a key step in oxidative polymerization. The aromatic ring can also be oxidized, particularly under strong oxidizing conditions.
While specific studies on the oxidation of this compound are limited, insights can be gained from the oxidation of N-methylaniline. The chemical oxidation of N-methylaniline with an oxidant like dichromate has been studied using Raman spectroscopy. researchgate.net This technique allows for the in-situ monitoring of the reaction kinetics and changes in molecular structure. researchgate.net The oxidation process often exhibits a self-accelerating character. researchgate.net The products of such oxidations can include dimeric and trimeric species, and ultimately, polymeric materials. The characterization of these products typically involves spectroscopic techniques such as IR, NMR, and mass spectrometry to elucidate their structures.
Reduction Reactions of Nitro Derivatives
The synthesis of this compound can involve the reduction of a corresponding nitro-substituted precursor. Specifically, the reduction of N-(2-hydroxyethyl)-2-methyl-nitroaniline would yield the target compound. The reduction of nitroanilines is a well-established chemical transformation. nih.gov
Common methods for the reduction of nitro groups on an aromatic ring to amines include catalytic hydrogenation and chemical reduction. nih.govnih.gov Catalytic hydrogenation is often performed using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Chemical reduction can be achieved using various reagents, such as:
Metal-acid systems: Iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).
Sodium borohydride (B1222165) (NaBH4): Often used in the presence of a catalyst, such as copper ferrite (B1171679) nanoparticles, for the reduction of nitroanilines. nih.gov
Ammonium sulfide (B99878) ((NH4)2S) or sodium sulfide (Na2S): These reagents are known for the selective reduction of one nitro group in polynitro compounds, a reaction known as the Zinin reduction.
The choice of reducing agent and reaction conditions is crucial to achieve high yields and avoid side reactions. The product, this compound, would then be isolated and purified using standard techniques like extraction, distillation, or chromatography.
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) reactions due to the electron-donating nature of the amino and methyl groups. The N-(2-hydroxyethyl)amino group is a strong activating group and is ortho-, para-directing. The methyl group is also an activating, ortho-, para-directing group. The combined effect of these two groups strongly favors substitution at the positions ortho and para to the amino group.
However, the high reactivity of the aniline derivative can lead to multiple substitutions and side reactions, particularly under strongly acidic conditions used for nitration and sulfonation. unb.ca To achieve monosubstitution, it is often necessary to protect the amino group, for example, by converting it to an amide (e.g., an acetamide). This protection moderates the activating effect of the amino group and reduces its basicity, preventing unwanted reactions with the acid catalyst. unb.ca After the EAS reaction, the protecting group can be removed by hydrolysis to regenerate the amino group.
Examples of electrophilic aromatic substitution reactions that could be performed on this compound (likely with protection of the amino group) include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.
Nitration: Introduction of a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, although these reactions can be problematic with anilines due to the basicity of the amino group.
Azo Dye Formation and Applications
This compound can be used as a coupling component in the synthesis of azo dyes. Azo dyes are a large and important class of colored compounds characterized by the presence of an azo group (-N=N-). They are synthesized through a two-step process: diazotization and azo coupling. unb.capsiberg.com
In the first step, a primary aromatic amine (the diazo component) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt. In the second step, the diazonium salt, which is an electrophile, reacts with an electron-rich aromatic compound (the coupling component), such as this compound. The electron-donating groups on this compound activate the ring for this electrophilic attack, leading to the formation of a colored azo compound.
A patent describes the formation of azo dyes from a related compound, 5-amino-2-(2-hydroxyethylamino)phenylsulfone, which is used to dye materials like paper, wool, and synthetic polyamide fibers, producing clear, brilliant yellow colorations. google.com This suggests that azo dyes derived from this compound could have similar applications in the textile and paper industries. The specific color of the resulting dye would depend on the structure of the diazo component used in the synthesis.
Ring-Closure Mechanisms and Heteromolecular Reactions
The structural framework of this compound, featuring a nucleophilic secondary amine and a terminal hydroxyl group, presents possibilities for intramolecular cyclization or participation in intermolecular ring-forming reactions. While direct ring-closure of this compound itself is not extensively documented, the principles of related reactions provide insight into its potential reactivity.
One relevant transformation is the iminologous epoxide ring-closure. chemrxiv.org This process involves the conversion of iminologous diols (structures containing a C=N-O moiety analogous to a diol) into tetrasubstituted, nitrile-tethered epoxides. chemrxiv.org The mechanism is proposed to be a stereospecific, concerted ring-closure. chemrxiv.org In a related context, the reaction of an amide derived from N-methylaniline was studied, demonstrating the utility of aniline derivatives in these complex transformations. chemrxiv.org
Advanced Synthetic Strategies and Catalysis
Modern organic synthesis increasingly relies on advanced catalytic methods to achieve high efficiency, selectivity, and atom economy. The synthesis of this compound and its derivatives benefits significantly from such innovations, particularly in the areas of N-alkylation and stereoselective transformations.
Transition Metal-Catalyzed N-Alkylation Reactions
Transition metal catalysis offers powerful tools for the formation of C-N bonds, a key step in the synthesis of N-substituted anilines. Ruthenium and cobalt complexes have shown particular promise in this area.
A triruthenium cluster has been identified as an effective catalyst for the reductive N-alkylation of secondary amides using hydrosilanes. organic-chemistry.org By carefully selecting the hydrosilane reagent and adjusting catalyst concentration, these reactions can be directed to selectively produce either secondary or tertiary amines. organic-chemistry.org This methodology could be applied to the synthesis of tertiary amines starting from an N-acyl derivative of 2-methylaniline, followed by reduction, or by further alkylation of this compound itself.
In the realm of biocatalysis, the corrinoid (cobalt-containing) protein MtaC has been shown to catalyze the N-alkylation of aniline using ethyl diazoacetate. nih.govrsc.org This enzymatic approach demonstrates high selectivity for monoalkylation and proceeds under mild conditions. nih.gov The native preference of such B12-dependent enzymes for specific reaction types can be harnessed for non-native catalysis, offering a green and highly selective alternative to traditional chemical methods. nih.govrsc.org
Table 1: Examples of Transition Metal-Catalyzed N-Alkylation Reactions
| Catalyst System | Substrate Type | Reagent(s) | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Triruthenium Cluster | Secondary Amides | Hydrosilanes (e.g., 1,1,3,3-tetramethyldisiloxane) | Secondary or Tertiary Amines | High selectivity based on choice of hydrosilane and catalyst loading. | organic-chemistry.org |
| Corrinoid Protein MtaC (Cobalt) | Aniline | Ethyl Diazoacetate, Ti(III) citrate | N-Alkylated Aniline | Biocatalytic, high selectivity for monoalkylation, methanol tolerant. | nih.govrsc.org |
Stereoselective Synthesis of this compound Analogs
The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. While this compound is achiral, analogs can be designed with stereocenters, for instance, on the hydroxyethyl side chain (e.g., N-(2-hydroxypropyl)-2-methylaniline). Achieving stereoselectivity in the synthesis of such analogs requires specialized methods.
One powerful strategy is stereoselective reductive amination. This approach has been successfully employed in the synthesis of complex molecules like 3-dehydroxynaltrexamines. nih.gov The methodology involves the reaction of a ketone with an amine to form an iminium ion intermediate. Subsequent reduction with a hydride source proceeds stereoselectively, guided by the steric environment of the intermediate. nih.gov For example, the conformation of the intermediate can dictate that the reducing agent approaches preferentially from one face, leading to a single stereoisomer of the amine product. nih.gov This principle could be adapted to produce chiral analogs of this compound by reacting 2-methylaniline with a chiral hydroxy-ketone, followed by a diastereoselective reduction.
Table 2: Strategies for Stereoselective Amine Synthesis
| Strategy | Key Intermediate | Mechanism of Stereocontrol | Potential Application | Reference |
|---|---|---|---|---|
| Stereoselective Reductive Amination | Iminium Ion | Steric hindrance in a strained intermediate conformation directs hydride attack to the more accessible face. | Synthesis of chiral N-(2-hydroxyalkyl)-2-methylaniline analogs from chiral ketones. | nih.gov |
Novel Reagents and Methodologies in Hydroxyethylation
The introduction of the 2-hydroxyethyl group onto an aniline nitrogen is a critical transformation for synthesizing the title compound. The classical method for this reaction involves the use of ethylene oxide. google.com This reagent reacts directly with anilines, such as 3,4-dimethylaniline, to yield N,N-bis(2-hydroxyethyl) derivatives. google.com While effective, ethylene oxide is a highly reactive and hazardous gas, prompting research into alternative and safer hydroxyethylation methods.
The development of novel reagents for specific chemical transformations is an active area of research. For example, new reagents have been developed for processes like the Hantzsch reaction to improve sensitivity and reaction conditions. nih.gov In a similar vein, the search for novel hydroxyethylating agents aims to provide milder reaction conditions, improved selectivity between mono- and di-hydroxyethylation, and a better safety profile compared to ethylene oxide. The synthesis of 2-hydroxyethyl derivatives of various molecular scaffolds is of ongoing interest, suggesting that new methodologies in this area will continue to emerge. researchgate.net Furthermore, novel compounds are being developed to act as capping agents for reactive groups, which could be used to selectively modify the hydroxyl group of this compound in multi-step syntheses. google.com
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(2-Hydroxyethyl)-2-methylaniline
NMR spectroscopy serves as a fundamental tool for determining the precise structure of this compound in solution. By analyzing the chemical environment of each proton and carbon atom, a detailed molecular map can be constructed.
¹H NMR Spectral Analysis and Proton Assignment
Predicted ¹H NMR Data for the Analog N-(2-Hydroxyethyl)-N-methylaniline
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.27-7.15 | m |
| Aromatic-H | 6.81-6.67 | m |
| -CH₂-OH | 3.74 | t |
| -N-CH₂- | 3.42 | t |
Note: This data is for the N-methyl analog and serves as an estimation. 'm' denotes multiplet, 't' denotes triplet, and 's' denotes singlet.
¹³C NMR Spectral Analysis and Carbon Assignment
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carbons of the aromatic ring, the methyl group, and the two carbons of the hydroxyethyl (B10761427) side chain. The chemical shifts of the aromatic carbons are typically found in the region of 110-150 ppm. The carbon of the methyl group attached to the ring would appear at a higher field (lower ppm value). The two methylene (B1212753) carbons of the hydroxyethyl group would have distinct chemical shifts due to their different chemical environments (one bonded to nitrogen and the other to oxygen).
Two-Dimensional NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: A COSY spectrum would reveal the correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would show a correlation between the two methylene groups of the hydroxyethyl chain.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of which protons are attached to which carbon atoms.
Infrared (IR) Spectroscopy of this compound
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Vibrational Mode Analysis and Functional Group Identification
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine would also appear in this region. C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would be expected in the 1250-1350 cm⁻¹ range, while the C-O stretching of the primary alcohol would be visible around 1050 cm⁻¹.
Comparison of Gas Phase and Condensed Phase Spectra
The IR spectra of a compound can differ depending on its physical state. In the condensed phase (liquid or solid), intermolecular interactions such as hydrogen bonding can significantly influence the vibrational frequencies. For this compound, the O-H and N-H stretching bands would be expected to be broader and shifted to lower wavenumbers in the condensed phase spectrum compared to the gas phase spectrum, where these interactions are minimized. The NIST WebBook provides both gas-phase and condensed-phase IR spectra for the related compound N-(2-Hydroxyethyl)-N-methylaniline, which can offer insights into the expected differences for the 2-methyl analog. hw.ac.uknist.gov In the gas phase, rotational fine structure may also be observable for some vibrational bands.
Mass Spectrometry (MS) of this compound
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing fragmentation patterns.
Electron Ionization (EI) Mass Spectral Fragmentation Patterns
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental formula. The theoretical exact mass of the molecular ion of this compound can be calculated based on its chemical formula, C₉H₁₃NO.
| Property | Value |
| Chemical Formula | C₉H₁₃NO |
| Monoisotopic Mass | 151.099714 u |
This table presents the calculated theoretical exact mass. Experimental HRMS data for this compound is not available in the reviewed public literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which are related to the presence of chromophores, such as aromatic rings and other conjugated systems.
Specific experimental UV-Vis absorption spectra for this compound, including details on absorption maxima (λmax) and molar absorptivity, are not documented in the surveyed scientific databases.
X-ray Diffraction (XRD) Analysis for Crystal Structure Determination
There is no publicly available X-ray diffraction data or determined crystal structure for this compound in the scientific literature.
Advanced Spectroscopic and Analytical Techniques
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and crystal structures of a material. It is complementary to infrared (IR) spectroscopy.
A specific Raman spectrum for this compound is not available in the public domain.
Electron Microscopy Studies (e.g., SEM) for Morphological Analysis of Related Polymers
Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are crucial for understanding the surface topography, shape, and size of polymeric materials. While specific studies on poly(this compound) are not extensively detailed in the literature, research on structurally similar polymers, such as poly(N-(2-hydroxyethyl)aniline) and its copolymers, provides significant insight into the morphologies that can be expected. These studies reveal that the morphology of polyaniline derivatives is highly dependent on the synthesis conditions, the presence of substituents on the aniline (B41778) ring or nitrogen atom, and the use of stabilizers or templates. lettersonmaterials.comscielo.br
Investigations into N-substituted polyaniline derivatives have consistently shown that SEM analysis is effective in revealing a variety of shapes and surface morphologies. researchgate.net For instance, the introduction of a hydroxyethyl group onto the nitrogen atom has been shown to influence the self-assembly of the polymer chains, leading to distinct particulate structures. A study employing a mechanochemical synthesis method for poly[(N-2-hydroxyethyl)aniline] reported the formation of submicron particles, as identified through Transmission Electron Microscopy (TEM). researchgate.net
In the chemical oxidative polymerization of N-(2-hydroxyethyl)aniline, the formation of crystalline microspheres has been achieved. researchgate.net The synthesis of copolymers, such as those combining aniline and 2-hydroxyaniline, has been found to yield materials with a globular and porous morphology. researchgate.net SEM analysis of these copolymers showed particle sizes varying within the range of 100–500 nm. researchgate.net
The use of stabilizing agents during polymerization also plays a critical role in dictating the final morphology. For example, when polyaniline is stabilized with hydroxyethylcellulose (HEC), SEM has revealed a network of fine cylindrical particles, approximately 80 nm in diameter, which are arranged in a "raspberry" morphology. kingston.ac.uk Under different conditions, the same PANI-HEC material can form ordered fibrillar structures. kingston.ac.uk This highlights the morphological flexibility of these polymer systems. The surface of thin films created from polyaniline derivatives can range from a homogeneous spherical globular structure to a more ragged, heterogeneous surface, depending on the specific comonomers used. lettersonmaterials.com This control over the surface morphology is crucial as it directly relates to the material's physical and chemical properties. lettersonmaterials.com
The following table summarizes the morphological findings from electron microscopy studies on polymers structurally related to this compound.
| Polymer System | Microscopy Technique | Observed Morphology | Reference(s) |
| Poly[(N-2-hydroxyethyl)aniline] | TEM | Submicron particles | researchgate.net |
| Poly(N-(2-hydroxyethyl)aniline) | SEM | Crystalline microspheres | researchgate.net |
| Poly(aniline-co-2-hydroxyaniline) | SEM | Globular and porous structure; particle size of 100–500 nm | researchgate.net |
| Polyaniline-hydroxyethylcellulose (PANI-HEC) | SEM | Network of fine cylindrical particles (~80 nm diameter); "raspberry" morphology; fibrillar structures | kingston.ac.uk |
| General N-substituted polyaniline derivatives | SEM | Various shapes and surface morphologies | researchgate.net |
| Poly{aniline-co-2-(cyclohec-2-en-1-yl)aniline} | SEM | Not specified, but distinct from pure polyaniline | lettersonmaterials.com |
| Poly-2-[(2E)-1-methyl-2-butene-1-yl]aniline | SEM | Homogeneous spherical globular structure | lettersonmaterials.com |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of N-(2-Hydroxyethyl)-2-methylaniline
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of the electronic structure of molecules. DFT methods are widely used to predict molecular geometries, energies, and a variety of properties related to electron distribution.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Using DFT methods, such as the popular B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be calculated. These optimized structural parameters are crucial for understanding the molecule's steric and electronic properties.
Electronic structure calculations provide information about the distribution of electrons within the molecule, which governs its chemical behavior. While specific DFT studies providing the optimized geometry for this compound are not prevalent in the surveyed literature, the general approach would yield precise data on its structural framework.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Conceptual)
Note: The following data is illustrative to show what a DFT geometry optimization would yield. Specific published data for this molecule was not found.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N | ~1.40 Å |
| C-O | ~1.43 Å | |
| N-C (ethyl) | ~1.47 Å | |
| C-C (ring) | ~1.39 Å | |
| Bond Angle | C-N-C | ~118° |
| C-C-O | ~109° | |
| Dihedral Angle | C-C-N-C | Varies with conformation |
Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. biomedres.us
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. biomedres.us A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. biomedres.us Although specific calculations for this compound are not detailed in the available literature, studies on similar aniline (B41778) derivatives show that substitutions on the ring and the nitrogen atom significantly influence these orbital energies. researchgate.net
Table 2: Conceptual Frontier Molecular Orbital Data for this compound
Note: This table illustrates the typical output of an FMO analysis. Specific published data for this molecule was not found.
| Parameter | Energy (eV) |
| HOMO Energy | -5.0 to -6.0 |
| LUMO Energy | -0.5 to 0.5 |
| HOMO-LUMO Gap (ΔE) | ~4.5 to 6.5 |
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. materialsciencejournal.orgwisc.edu It provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. materialsciencejournal.org
For this compound, NBO analysis could reveal key interactions, such as the delocalization of the nitrogen lone pair electrons into the aromatic ring's antibonding orbitals (n → π* interaction), which stabilizes the molecule. It can also quantify the strength of hydrogen bonds, for instance, an intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen atom. These interactions are quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction. wisc.edu While general principles of NBO analysis are well-established, specific E(2) values for this compound are not available in the reviewed literature.
Table 3: Representative NBO Analysis Results for Key Interactions (Conceptual)
Note: This table demonstrates the type of data obtained from an NBO analysis. Specific published data for this compound was not located.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N) | π* (C-C)ring | High | Lone pair delocalization |
| σ (C-H) | σ* (C-N) | Moderate | Hyperconjugation |
| LP (O) | σ* (N-C) | Low | Intramolecular Interaction |
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational DFT methods can predict the NLO properties of a molecule, primarily the dipole moment (μ) and the first-order hyperpolarizability (β). nih.govresearchgate.net
A large hyperpolarizability value is associated with significant intramolecular charge transfer, which is often found in molecules with electron-donating groups and electron-withdrawing groups connected by a π-conjugated system. analis.com.my In this compound, the substituted amino group acts as an electron donor to the phenyl ring. DFT calculations could quantify its dipole moment and hyperpolarizability, providing an assessment of its potential as an NLO material. nih.govresearchgate.net However, specific computational studies on the NLO properties of this compound are not found in the existing literature.
Table 4: Illustrative Calculated NLO Properties for this compound (Conceptual)
Note: This table shows typical NLO properties calculated via DFT. Specific published data for this molecule was not found.
| Property | Calculated Value | Units |
| Dipole Moment (μ) | ~2.0 - 3.5 | Debye |
| First Hyperpolarizability (β) | Varies | esu |
Molecular Dynamics Simulations of this compound and its Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information on the conformational dynamics, solvent interactions, and thermodynamic properties of a system. ornl.gov
For this compound, MD simulations could be employed to understand its behavior in different environments, such as in aqueous solution or interacting with a biological membrane. These simulations could reveal preferred conformations, the dynamics of intramolecular hydrogen bonding, and the solvation structure around the molecule. This information is valuable for predicting its physical properties like solubility and its potential to interact with biological targets. At present, specific MD simulation studies focused on this compound are not available in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. mdpi.com These models are built by finding a mathematical correlation between calculated molecular descriptors (e.g., electronic, steric, or lipophilic properties) and an observed activity or property. mdpi.comresearchgate.net
While no specific QSAR or QSPR models for this compound have been reported, QSPR studies have been successfully applied to aniline derivatives to predict properties like viscosity. researchgate.netutq.edu.iq Such a model for this compound could predict its various properties without the need for extensive experimental measurements, aiding in the design of derivatives with desired characteristics. The development of such a model would require a dataset of related compounds with known experimental data.
Predictive Modeling for Environmental Fate and Ecotoxicity
Predictive modeling, particularly through the use of Quantitative Structure-Activity Relationships (QSAR), is a cornerstone of modern chemical risk assessment. For this compound, these models estimate its behavior in various environmental compartments and its potential to harm aquatic life. This approach is vital for filling data gaps where experimental studies are unavailable.
Environmental Fate Predictions
The environmental fate of a chemical encompasses its transport, distribution, and transformation in the environment. Key parameters predicted by computational models include biodegradation, soil and sediment sorption, and bioconcentration in aquatic organisms. These predictions are often generated using software suites like the US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™. epa.gov
EPI Suite's BIOWIN™ program predicts the probability of a chemical's biodegradation. epa.gov For this compound, the model considers its structural fragments to estimate how readily microorganisms in soil and water will break it down. Substituted anilines can exhibit variable biodegradability, and the presence of both an aromatic ring and an alcohol functional group will influence the predicted rate.
The KOCWIN™ program within EPI Suite estimates the soil adsorption coefficient (Koc), which indicates a chemical's tendency to bind to soil and sediment particles. epa.gov A high Koc value suggests the compound will be less mobile in soil and more likely to accumulate in sediment. The prediction for this compound is based on its molecular structure and octanol-water partition coefficient (Kow).
The Bioconcentration Factor (BCF) is a measure of a chemical's likelihood to accumulate in aquatic organisms. The BCFBAF™ model in EPI Suite predicts this value. epa.gov A low predicted BCF suggests that this compound is not expected to significantly bioaccumulate in the food chain.
Table 1: Predicted Environmental Fate of this compound
| Parameter | Predicted Value | Interpretation |
| Biodegradation | Model Dependent | Varies based on specific model assumptions |
| Soil Adsorption (Koc) | Model Dependent | Influences mobility in soil and water |
| Bioconcentration Factor (BCF) | Model Dependent | Indicates potential for food chain accumulation |
Note: Specific values are model-dependent and should be interpreted as screening-level estimates.
Ecotoxicity Predictions
The Ecological Structure Activity Relationships (ECOSAR™) program, also part of the EPI Suite™, predicts the aquatic toxicity of chemicals to fish, invertebrates, and algae. epa.gov These predictions are crucial for assessing the potential risk to aquatic ecosystems. ECOSAR™ classifies chemicals and uses QSARs based on the octanol-water partition coefficient to estimate toxicity endpoints like the concentration that is lethal to 50% of a test population (LC50) or effective in causing a response in 50% of the population (EC50).
For this compound, ECOSAR™ would predict the acute toxicity to various aquatic species. The aniline functional group is a known toxicophore, and its effects are modulated by the other substituents on the molecule.
ECOSAR™ also provides estimates for chronic toxicity, which are longer-term exposures that can affect the growth and reproduction of aquatic organisms. These predictions are essential for understanding the potential for sublethal effects on aquatic populations.
Table 2: Predicted Aquatic Toxicity of this compound
| Organism Group | Endpoint | Predicted Value (mg/L) | Interpretation |
| Fish | 96-hr LC50 | Model Dependent | Acute toxicity level |
| Aquatic Invertebrates | 48-hr LC50 | Model Dependent | Acute toxicity level |
| Green Algae | 96-hr EC50 | Model Dependent | Acute toxicity level |
Note: Specific values are model-dependent and should be interpreted as screening-level estimates.
Toxicological Considerations and Mechanisms of Action
Formation of N-Nitrosamine Impurities from N-(2-Hydroxyethyl)-2-methylaniline
This compound, as a secondary amine, is a potential precursor for the formation of N-nitrosamine impurities. The presence of such impurities in various products, particularly pharmaceuticals, is a significant safety concern due to their classification as probable human carcinogens. researchgate.net
The formation of N-nitrosamines is a chemical reaction that requires the presence of a nitrosatable amine (secondary or tertiary) and a nitrosating agent. researchgate.netresearchgate.netacs.org The reaction involves an electrophilic attack on the amine's free electron pair by a nitrosonium cation, which is derived from the nitrosating agent. impactfactor.org
Several factors influence this reaction in pharmaceutical and chemical settings:
Nitrosating Agents: The most common nitrosating agents are derived from nitrite (B80452) sources (e.g., sodium nitrite). researchgate.net These can be present as trace impurities in raw materials, solvents, and excipients used in manufacturing. researchgate.netacs.org Nitrous acid, formed from nitrites under acidic conditions, is a key reactive species. researchgate.netijpsjournal.com Other reactive nitrogen species, such as N₂O₃, can also act as nitrosating agents. researchgate.netnih.gov
Reaction Conditions: The nitrosation reaction is often catalyzed by acidic conditions, which facilitate the formation of the active nitrosating agent. researchgate.netfda.gov Elevated temperatures can also promote the reaction. researchgate.net The physical state of the formulation can play a role, with higher risks associated with amorphous forms and wet granulation processes compared to direct compression or dry blends. researchgate.netnih.gov
Amine Precursor: The structure and reactivity of the amine itself are crucial. ijpsjournal.com this compound contains a secondary amine group, making it susceptible to nitrosation.
Due to the low acceptable intake limits for N-nitrosamines, highly sensitive and selective analytical methods are required for their detection and quantification at trace levels. ijpsjournal.comnih.gov Traditional analytical techniques like standard HPLC or GC are often insufficient. nih.gov Advanced hyphenated techniques have become essential for this purpose. ijpsjournal.comnih.gov
Key analytical strategies include:
Chromatographic Separation: Liquid Chromatography (LC) and Gas Chromatography (GC) are the primary separation techniques. ijpsjournal.comnih.gov
Mass Spectrometry Detection: Mass spectrometry (MS) provides the necessary sensitivity and specificity for detection. ijpsjournal.com Techniques such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are commonly employed. researchgate.netijpsjournal.com
Hyphenated Techniques: The combination of chromatography and mass spectrometry, particularly LC-MS/MS and GC-MS/MS, are the gold standard for nitrosamine (B1359907) analysis. researchgate.netijpsjournal.comajpaonline.com Atmospheric pressure chemical ionization (APCI) is a frequently used ionization source for LC-MS analysis of nitrosamines. ijpsjournal.com
Sample Preparation: Effective sample preparation is critical for achieving low detection limits and mitigating matrix effects. ijpsjournal.com Common techniques include Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), and Dispersive Liquid-Liquid Microextraction (DLLME). researchgate.netijpsjournal.com
Table 1: Analytical Techniques for N-Nitrosamine Detection
| Technique | Description | Common Use |
|---|---|---|
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Widely used for a broad range of nitrosamines, including less volatile ones, in various matrices. ijpsjournal.com |
| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry | Particularly effective for volatile nitrosamines. ijpsjournal.com Headspace sampling is often used. ijpsjournal.com |
| LC-HRMS | Liquid Chromatography-High Resolution Mass Spectrometry | Provides high mass accuracy, aiding in the identification and confirmation of unknown nitrosamine impurities. researchgate.netijpsjournal.com |
| SFC-MS/MS | Supercritical Fluid Chromatography-Tandem Mass Spectrometry | Offers alternative selectivity for separating complex mixtures. ijpsjournal.com |
Several strategies can be implemented during manufacturing and formulation to minimize the risk of N-nitrosamine formation. acs.orgijpsjournal.com
Table 2: Mitigation Strategies for N-Nitrosamine Formation
| Strategy | Description | References |
|---|---|---|
| Control of Raw Materials | Qualify suppliers and test excipients to select sources with the lowest possible nitrite content. | ijpsjournal.comfda.govsenpharma.vn |
| Formulation Optimization | Add inhibitors or scavengers to the formulation. Commonly used scavengers include antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E), as well as certain amino acids. | ijpsjournal.comfda.govcontractpharma.comdrugdiscoverytrends.com |
| pH Control | Incorporate pH-modifying excipients (e.g., sodium carbonate) to create a neutral or basic micro-environment, which significantly reduces the rate of nitrosation. | ijpsjournal.comfda.gov |
| Process Optimization | Favor manufacturing processes with lower risk, such as direct compression over wet granulation, to minimize exposure to heat and moisture that facilitate the reaction. | nih.govsenpharma.vn |
| Packaging Selection | Use packaging materials with low water permeability and avoid materials containing nitrocellulose, which can be a source of nitrosating agents. | senpharma.vn |
Bioreduction Processes and Nitro Group Metabolism
The concept of bioreduction and nitro group metabolism is central to the toxicology of nitroaromatic compounds. nih.govscielo.br It is important to clarify that this compound is an aromatic amine, not a nitroaromatic compound, and thus does not possess a nitro group to undergo this specific metabolic pathway.
However, for nitroaromatic compounds, bioreduction is a critical metabolic process. nih.govresearchgate.net This process involves a six-electron reduction of the nitro group (NO₂) to sequentially form nitroso (NO), N-hydroxylamino (NHOH), and finally amino (NH₂) functional groups. nih.gov These reactions are catalyzed by a variety of enzymes known as nitroreductases, which include NADPH:cytochrome P450 oxidoreductase and other flavoenzymes. nih.govtandfonline.com The reduction can proceed through a one-electron radical mechanism or a two-electron hydride transfer mechanism. nih.gov This reductive metabolism can occur in mammalian tissues and is also significantly carried out by bacteria in the gastrointestinal tract. nih.gov The intermediate metabolites, particularly the N-hydroxylamino derivative, are often highly reactive and linked to the toxic and mutagenic effects of nitroaromatic compounds. researchgate.net
Studies on Metabolic Activation and Bioactivation Pathways
Aromatic amines, including this compound, typically require metabolic activation to exert potential toxic or carcinogenic effects. nih.govnih.gov This bioactivation process converts the relatively inert amine into highly reactive electrophilic species that can interact with cellular macromolecules like DNA. who.int
The primary bioactivation pathway involves two key enzymatic steps:
N-Oxidation: The initial and rate-limiting step is the oxidation of the amino group to form an N-hydroxyarylamine. who.intoup.comnih.gov This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with CYP1A2 being a key enzyme for many aromatic amines. oup.comacs.org
Esterification/Conjugation: The resulting N-hydroxyarylamine undergoes a second activation step, typically a conjugation reaction such as O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs). oup.comacs.org These reactions create unstable esters (e.g., N-acetoxy or N-sulfonyloxy esters) that have good leaving groups. oup.com
The breakdown of these unstable esters generates a highly reactive and resonance-stabilized nitrenium ion, which is considered the ultimate carcinogenic metabolite. who.intoup.com This electrophilic ion can then form covalent adducts with DNA, leading to mutations. who.intoup.com In addition to CYPs, peroxidases found in extrahepatic tissues can also contribute to the activation of aromatic amines. nih.govwho.int
Table 3: Key Enzymes in the Bioactivation of Aromatic Amines
| Enzyme Family | Role in Bioactivation | References |
|---|---|---|
| Cytochrome P450 (CYP) | Catalyzes the initial N-oxidation (N-hydroxylation) of the aromatic amine. CYP1A2 is particularly important. | nih.govoup.comnih.govacs.org |
| N-Acetyltransferases (NATs) | Catalyzes the O-acetylation of the N-hydroxyarylamine intermediate, forming a reactive N-acetoxy ester. | oup.comacs.org |
| Sulfotransferases (SULTs) | Catalyzes the O-sulfonation of the N-hydroxyarylamine, forming a reactive N-sulfonyloxy ester. | oup.com |
| Peroxidases | Can mediate the activation of aromatic amines, especially in extrahepatic tissues where CYP levels may be low. | nih.govwho.int |
Genotoxicity and Mutagenicity Assessments
The class of aromatic amines is recognized as a structural alert for mutagenicity. nih.govlhasalimited.org Consequently, assessing the genotoxic potential of compounds like this compound is a standard part of toxicological evaluation. The mechanism of genotoxicity is directly linked to the metabolic activation pathways that produce reactive species capable of damaging DNA. oup.comimrpress.com
A variety of in vitro and in vivo assays are used to assess genotoxicity.
Ames Test: This is the most common and widely used assay for measuring mutagenicity. oup.comimrpress.com It uses specific strains of Salmonella typhimurium bacteria to detect genetic damage (point mutations) caused by a chemical. oup.com For pro-mutagens like aromatic amines, the test is conducted with the addition of a mammalian metabolic activation system, typically a rat liver post-mitochondrial supernatant known as S9 mix. nih.govoup.comnih.gov The S9 provides the necessary enzymes to convert the test compound into its mutagenic form. nih.gov
DNA Repair Tests: Assays using primary cultured hepatocytes can detect genotoxicity by measuring unscheduled DNA synthesis (UDS), which indicates that DNA repair mechanisms have been activated in response to chemical-induced damage. nih.gov A study on various aniline (B41778) derivatives demonstrated that several compounds in this class could elicit positive DNA repair responses. nih.gov
Other Assays: Other in vitro tests for genotoxicity include the mouse lymphoma assay and the chromosome aberration test. imrpress.com
The predictive power of these assays is crucial in early-stage drug development and chemical safety assessment to identify and avoid potentially harmful compounds. lhasalimited.orgimrpress.com
Table 4: Common Genotoxicity Assessment Methods for Aromatic Amines
| Assay | Principle | Relevance |
|---|---|---|
| Ames Test | Measures gene mutations in Salmonella typhimurium bacteria. Requires metabolic activation (S9) for pro-mutagens. | Standard for identifying mutagenic potential. oup.comnih.gov |
| DNA Repair Test | Measures unscheduled DNA synthesis in primary hepatocytes as an indicator of DNA damage and repair. | Detects genotoxic effects in mammalian cells with intact metabolic capabilities. nih.gov |
| Mouse Lymphoma Assay | Detects gene mutations and clastogenic damage in cultured mammalian cells. | Provides data on mutagenicity in a mammalian cell system. imrpress.com |
| Chromosome Aberration Test | Examines cells for structural changes in chromosomes after exposure to a test substance. | Assesses the potential for a chemical to induce large-scale genetic damage. imrpress.com |
Mechanisms of Toxicity Associated with Aniline Derivatives
Aniline and its derivatives are a class of aromatic amines whose toxicity is primarily linked to their metabolic activation into reactive intermediates. nih.gov The principal mechanism of acute toxicity for many aromatic amines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. nih.gov This transformation renders hemoglobin incapable of transporting oxygen, leading to clinical signs of oxygen deficiency. nih.govepa.gov
Aniline itself does not readily oxidize hemoglobin in vitro. nih.gov It must first be metabolized in the body to an active form. nih.gov Phenylhydroxylamine has been identified as a key active metabolite responsible for inducing methemoglobin formation. nih.gov This metabolic activation is a critical step in the toxic cascade.
Chronic exposure to aniline derivatives can lead to a different spectrum of toxic effects, with the spleen being a primary target organ. researchgate.netepa.gov In animal studies, particularly in rats, long-term exposure to aniline has been shown to cause splenic toxicity, including effects like increased splenic hemosiderosis (iron deposits) and the development of tumors. researchgate.netepa.gov The U.S. Environmental Protection Agency (EPA) has classified aniline as a Group B2, probable human carcinogen, based on evidence of spleen and body cavity tumors in rats from dietary studies. epa.govepa.gov Occupational exposure to chemical dyes, which includes aniline and other aromatic amines, has been associated with an increased risk of bladder cancer in humans. epa.govepa.gov
The proposed mechanism for this organ-specific toxicity involves oxidative stress. researchgate.net Studies have demonstrated that aniline induces lipid peroxidation and protein oxidation in the spleen, suggesting that oxidative damage plays a significant role in its toxicity. researchgate.net
Environmental Toxicology and Ecotoxicological Effects
The environmental fate and ecotoxicological impact of aniline derivatives are significant concerns due to their widespread industrial use in the manufacturing of dyes, pigments, pesticides, and pharmaceuticals. tandfonline.comresearchgate.net These compounds can enter the environment through industrial effluents, unintentional releases, waste disposal, and as degradation products of various pesticides. tandfonline.commdpi.com
Once in the environment, anilines exhibit complex behavior. They have been detected in major rivers and can adsorb strongly to soil organic matter. tandfonline.comdcceew.gov.au A notable characteristic of this chemical class is the formation of "bound residues" in soil, where a high percentage of the compound can become incorporated into the soil matrix, potentially leading to long-term persistence. tandfonline.com In the atmosphere, aniline is degraded relatively quickly, primarily through reactions with hydroxyl radicals, with an estimated half-life of about two hours. dcceew.gov.au
Aniline and its derivatives are recognized as hazardous to the environment, with particular toxicity noted for aquatic organisms. dcceew.gov.au The aniline industry's own tests have confirmed that aniline is highly toxic to aquatic life. epa.govdcceew.gov.au The toxicity can vary significantly depending on the specific aniline derivative and the organism being tested. researchgate.net For instance, crustaceans are often more sensitive to anilines than bacteria and protozoa. researchgate.net
The ecotoxicological effects can include disruptions in growth, reproduction, and development in various species. mdpi.com The pH of the water can also influence the bioavailability and toxicity of aromatic amines; a decrease in pH can affect their solubility and speciation, altering their environmental impact. mdpi.com
Below are tables summarizing the ecotoxicity of aniline and its derivatives towards various aquatic organisms.
Table 1: Acute Ecotoxicity of Aniline to Aquatic Organisms
| Species | Endpoint | Concentration | Exposure Time | Reference |
|---|---|---|---|---|
| Rainbow Trout (Salmo gairdneri) | LC50 | 20 mg/L (soft water) | 96 hours | epa.gov |
| Rainbow Trout (Salmo gairdneri) | LC50 | 41 mg/L (hard water) | 96 hours | epa.gov |
| Daphnids (water fleas) | LC50 | < 1 mg/L | 48 hours | epa.gov |
| Daphnids (water fleas) | Chronic Value | < 0.1 mg/L | - | epa.gov |
LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a test population.
Table 2: Comparative Ecotoxicity of Different Anilines
| Compound | Test Species | Endpoint | EC50 Value (mg/L) | Reference |
|---|---|---|---|---|
| Aniline | Daphnia magna | Immobilisation | 0.13 - 15.2 | researchgate.net |
| 2-Chloroaniline | Daphnia magna | Immobilisation | 0.13 - 15.2 | researchgate.net |
| 3-Chloroaniline | Daphnia magna | Immobilisation | 0.13 - 15.2 | researchgate.net |
| 4-Chloroaniline | Daphnia magna | Immobilisation | 0.13 - 15.2 | researchgate.net |
| 3,5-Dichloroaniline | Daphnia magna | Immobilisation | 0.13 - 15.2 | researchgate.net |
| Aniline | Aliivibrio fischeri (bacteria) | Bioluminescence Inhibition | 13 - 403 | researchgate.net |
| 2-Chloroaniline | Aliivibrio fischeri (bacteria) | Bioluminescence Inhibition | 13 - 403 | researchgate.net |
| 3-Chloroaniline | Aliivibrio fischeri (bacteria) | Bioluminescence Inhibition | 13 - 403 | researchgate.net |
| 4-Chloroaniline | Aliivibrio fischeri (bacteria) | Bioluminescence Inhibition | 13 - 403 | researchgate.net |
| 3,5-Dichloroaniline | Aliivibrio fischeri (bacteria) | Bioluminescence Inhibition | 13 - 403 | researchgate.net |
EC50 (Effective Concentration, 50%) is the concentration of a chemical which causes a defined effect in 50% of a test population.
Environmental Fate and Remediation Research
Degradation Pathways of N-(2-Hydroxyethyl)-2-methylaniline in Environmental Compartments
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. These can be broadly categorized into abiotic and biotic transformations.
Limited specific data is available on the abiotic transformation of this compound through processes like photolysis and hydrolysis. However, the general behavior of N-substituted anilines suggests that they can undergo photodegradation in the presence of sunlight. The rate and extent of photolysis would depend on factors such as the intensity of solar radiation, the presence of photosensitizers in the water, and the specific chemical structure. Hydrolysis, the reaction with water, is generally not considered a major degradation pathway for anilines unless specific activating groups are present on the aromatic ring or the side chain. For this compound, the ether linkage is generally stable to hydrolysis under typical environmental pH conditions.
While specific studies on the biodegradation of this compound are scarce, research on analogous compounds provides insights into potential biotic transformation pathways. The biodegradation of aromatic amines is a significant removal mechanism from the environment.
Studies on the biodegradation of 2-methylaniline (o-toluidine) have shown that it can be co-metabolized by certain bacterial strains. For instance, Rhodococcus rhodochrous has been observed to degrade 2-methylaniline. The degradation of n-alkylanilines has also been documented, suggesting that the alkyl side chain of this compound could be susceptible to microbial attack. The presence of the hydroxyl group may also influence its biodegradability, potentially making it more water-soluble and accessible to microbial enzymes.
The general process of aniline (B41778) biodegradation often involves initial oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of catechols. These catechols are then further degraded through ring cleavage. The N-substituents can also be targets for microbial enzymes, potentially leading to dealkylation.
Specific transformation products and metabolites of this compound in the environment have not been extensively documented. However, based on the degradation pathways of similar compounds, several potential products can be inferred.
During the biodegradation of 2-methylaniline by Rhodococcus rhodochrous, 3-methylcatechol (B131232) was identified as a key intermediate. nih.gov This suggests that hydroxylation of the aromatic ring is a likely initial step. For this compound, this could lead to the formation of hydroxylated derivatives of the parent compound.
Furthermore, the degradation of the N-(2-hydroxyethyl) side chain could occur. Studies on other hydroxyethylamines have shown that the side chain can be oxidized, potentially leading to the formation of corresponding aldehydes and carboxylic acids. Dealkylation could also occur, resulting in the formation of 2-methylaniline and 2-hydroxyethanol.
| Potential Transformation Process | Potential Transformation Products | Basis of Inference |
| Aromatic Ring Hydroxylation | Hydroxylated this compound derivatives, 3-methylcatechol | Biodegradation of 2-methylaniline nih.gov |
| Side Chain Oxidation | N-(2-carboxyethyl)-2-methylaniline, 2-methyl-N-(2-oxoethyl)aniline | Degradation of other hydroxyethylamines |
| N-Dealkylation | 2-Methylaniline, 2-Hydroxyethanol | General pathway for N-alkylanilines |
Adsorption and Mobility in Soil and Aquatic Systems
The mobility of this compound in the environment is largely governed by its adsorption to soil and sediment particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict this behavior. nih.gov A high Koc value indicates strong adsorption and low mobility, while a low Koc value suggests weak adsorption and high mobility. nih.gov
The mobility of this compound in aquatic systems will also be influenced by its water solubility and its tendency to partition to suspended organic matter.
Bioaccumulation Potential in Organisms
The bioaccumulation potential of a chemical refers to its ability to be taken up and stored in the tissues of living organisms at concentrations higher than those in the surrounding environment. The bioconcentration factor (BCF) is a common metric used to assess this potential in aquatic organisms. capes.gov.br
There is no specific experimental BCF value reported for this compound. However, BCF can be estimated using its octanol-water partition coefficient (log Kow). nih.govosti.gov Chemicals with a high log Kow tend to be more lipophilic and have a higher potential to bioaccumulate in the fatty tissues of organisms. Estimation models, often based on linear or non-linear regressions with log Kow, are frequently used for regulatory purposes when experimental data is lacking. nih.govosti.gov These models may also incorporate correction factors for molecular size or metabolism. nist.gov
Advanced Analytical Methods for Environmental Monitoring
The detection and quantification of this compound in environmental samples such as water and soil are crucial for monitoring its presence and understanding its fate. Several advanced analytical techniques are suitable for this purpose.
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), is a common method for the analysis of anilines and their derivatives in aqueous samples. nih.gov Reversed-phase HPLC with a C18 column is often employed for the separation of such compounds.
For soil and sediment samples, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. nih.gov This typically involves an extraction step to transfer the analyte from the solid matrix to a solvent, followed by analysis. Accelerated Solvent Extraction (ASE) is an efficient technique for extracting organic compounds from solid samples. nih.gov The choice of analytical method depends on the sample matrix, the required detection limits, and the available instrumentation. nih.govnih.gov
| Analytical Technique | Sample Matrix | Key Features |
| High-Performance Liquid Chromatography (HPLC) | Water | Good for polar and semi-polar compounds; can be coupled with various detectors (UV, MS) for high sensitivity and selectivity. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Soil, Sediment | Excellent for volatile and semi-volatile compounds; provides structural information for identification. nih.gov |
| Accelerated Solvent Extraction (ASE) | Soil, Sediment | Efficient extraction method prior to chromatographic analysis. nih.gov |
Remediation Technologies for this compound Contamination
The remediation of sites contaminated with industrial chemicals is a critical area of environmental research. While specific studies on the remediation of this compound are not extensively documented in publicly available scientific literature, effective treatment strategies can be inferred from research on structurally similar compounds, such as anilines, N-alkylanilines, and other aromatic amines. These compounds share functional groups and chemical properties that make them susceptible to similar degradation and removal processes. This section explores potential remediation technologies for this compound contamination based on established methods for analogous chemicals.
The primary approaches for the removal of such contaminants from soil and water include biodegradation, advanced oxidation processes (AOPs), and adsorption. scilit.com These technologies can be applied in situ (at the contaminated site) or ex situ (where contaminated material is excavated and treated elsewhere). youtube.com
Biodegradation
Biodegradation utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. nih.gov For aniline and its derivatives, biodegradation is a well-documented and effective remediation strategy. nih.govnih.gov
Microbial Degradation Pathways: The biodegradation of aniline typically proceeds through an initial oxidative deamination to form catechol. nih.govresearchgate.net This intermediate is then further metabolized via ring cleavage and subsequent reactions, ultimately leading to mineralization (conversion to carbon dioxide and water). nih.gov For N-substituted anilines, the initial steps may involve the cleavage of the N-alkyl group. In the case of this compound, it is plausible that microorganisms would first cleave the N-(2-hydroxyethyl) group or hydroxylate the aromatic ring.
Relevant Research Findings: Studies on related compounds have identified specific microbial strains capable of degrading anilines. For instance, various bacteria have been shown to utilize aniline as a source of carbon and nitrogen. nih.gov While direct evidence for this compound is lacking, the principles of microbial adaptation and the broad substrate specificity of some bacterial enzymes suggest that microbial remediation is a viable option. The presence of both an alkyl group on the ring (methyl) and a substituted alkyl group on the nitrogen may influence the rate and pathway of degradation.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes are characterized by the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic pollutants. mdpi.com
Photocatalytic Degradation: Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂) as a photocatalyst under UV irradiation, has been shown to be effective for the degradation of aromatic amines. edi-info.irscispace.comresearchgate.netresearchgate.net The process involves the generation of electron-hole pairs in the semiconductor catalyst upon absorbing photons, leading to the formation of hydroxyl radicals that attack the pollutant molecules.
Research on nitroaniline isomers demonstrated that degradation efficiency is influenced by factors such as pH, catalyst loading, and the presence of oxygen. edi-info.irresearchgate.net Effective degradation was observed under alkaline conditions. scispace.comresearchgate.net The degradation kinetics of these aromatic amines often follow a pseudo-first-order model. scispace.comresearchgate.net
Interactive Table: Photocatalytic Degradation of Aniline Derivatives
| Compound | Catalyst | Light Source | Degradation Efficiency (%) | Reference |
| p-Nitroaniline | Ag-TiO₂ | UV | 81 | scispace.com |
| o-Nitroaniline | Ag-TiO₂ | UV | Not specified | edi-info.irresearchgate.net |
| m-Nitroaniline | Ag-TiO₂ | UV | Not specified | edi-info.irresearchgate.net |
| 4-Amino N,N-dimethylaniline | TiO₂ | UV (365 nm) | Rate dependent on alcohol solvent | researchgate.net |
| Auramine O | TiO₂ NPs | UV (365 nm) | up to 96.2 | mdpi.com |
Fenton and Electro-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The electro-Fenton process enhances this by electrochemically generating the Fenton's reagents. A study on the degradation of 2,6-dimethylaniline (B139824), a close structural analog of the aniline moiety in this compound, demonstrated the effectiveness of the electro-Fenton method. Complete degradation of 1 mM of 2,6-dimethylaniline was achieved in 4 hours under optimal conditions. nih.gov The degradation pathway involved the formation of several intermediates, including hydroxylated and ring-opened products. nih.gov
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. ijfmr.com Ozonation has been successfully applied to treat wastewater containing aniline and N-methylamine drugs. researchgate.netresearchgate.net For aniline, ozonation can achieve high removal efficiency, with the degradation being more effective under alkaline conditions due to the enhanced production of hydroxyl radicals. researchgate.net The process transforms aniline into more biodegradable intermediates like short-chain organic acids. researchgate.net
Adsorption
Adsorption is a physical separation process where contaminants are removed from a liquid or gas phase by accumulating on the surface of a solid material (adsorbent).
Activated Carbon: Activated carbon is a widely used adsorbent due to its high surface area and porous structure. doi.orguwa.edu.au Its effectiveness in removing a broad range of organic compounds is well-established. A patent for the treatment of N-methylaniline production wastewater describes a two-stage adsorption process using resin followed by activated carbon, which significantly reduced the chemical oxygen demand (COD) of the wastewater, allowing for its reuse. google.com This indicates that activated carbon is a promising adsorbent for this compound.
Resins and Other Adsorbents: Polymeric resins can also be employed for the adsorption of organic pollutants. google.com The selection of the resin depends on the specific properties of the contaminant and the wastewater matrix. Other low-cost adsorbents, such as those derived from agricultural waste, have also been explored for the removal of dyes and other organic pollutants from wastewater. mdpi.com Mycoremediation and phycoremediation, which can involve biosorption, are also emerging as environmentally friendly remediation techniques for dye-contaminated water, which often contains aniline derivatives. nih.govwikipedia.org
Interactive Table: Remediation Research on N-alkylanilines and Related Compounds
| Technology | Compound | Key Findings | Reference |
| Adsorption | N-methylaniline | Two-stage adsorption with resin and activated carbon reduced COD to below 90 mg/L. | google.com |
| Electro-Fenton | 2,6-dimethylaniline | Complete degradation of 1 mM solution in 4 hours at pH 2. | nih.gov |
| Ozonation | Aniline | 93.57% removal after two hours of ozonation at a dosage of 22 mg/L. | researchgate.net |
| Photocatalysis | Nitroanilines | Ag-TiO₂ showed higher photocatalytic activity than pure TiO₂. | scispace.com |
| Biodegradation | Aniline | Major pathway involves oxidative deamination to catechol. | nih.gov |
Applications and Advanced Materials Research
Polymer Chemistry and Material Science Applications
The utility of N-(2-Hydroxyethyl)-2-methylaniline in material science is centered on its dual functionality—the nucleophilic secondary amine and the reactive hydroxyl group. These features allow it to be incorporated into polymer chains or to influence the properties of polymer matrices.
Intermediates in Polymer Synthesis
This compound serves as a key intermediate or monomer in the synthesis of specialized polymers. Its structure allows it to be polymerized into unique materials or to be used as a building block for more complex polymer architectures. For instance, aniline (B41778) derivatives are fundamental to creating a class of conductive polymers. The presence of the N-hydroxyethyl group can enhance solubility and modify the electronic properties of the resulting polymer compared to its unsubstituted counterparts.
Polymer Additives
While specific data on this compound as a polymer additive is limited in the reviewed literature, aniline derivatives are generally known to function in various additive roles, such as antioxidants or stabilizers. The secondary amine group present in the molecule could theoretically function to trap radicals, thereby protecting the polymer matrix from degradation. However, dedicated research on the efficacy of this compound for these specific applications is not extensively documented.
Curing Agents for Epoxy Resins
The use of amines as curing agents for epoxy resins is a cornerstone of thermoset polymer chemistry. The reaction involves the nucleophilic attack of the amine's nitrogen on the carbon of the epoxy ring, leading to ring-opening and the formation of a cross-linked polymer network.
However, the chemical reactivity of aniline derivatives in this context is highly dependent on their substitution pattern. Research into the curing of epoxy resins with ortho-substituted cresol (B1669610) novolac resins shows that substitution at the ortho position (adjacent to the reactive group) significantly impacts the curing process. researchgate.net Specifically, the presence of a bulky group in the ortho position creates steric hindrance, a phenomenon where the size and three-dimensional shape of a molecule physically obstruct a reaction pathway. youtube.comnih.gov
In a study on the curing of epoxy resin DER-331 with arylaminocyclotriphosphazenes derived from different methylaniline (toluidine) isomers, a critical finding emerged: the derivative based on o-methylaniline (o-toluidine) did not interact with the epoxy resin, unlike its meta- and para-isomers. This lack of reactivity is attributed to the steric difficulties imposed by the ortho-methyl group, which blocks the nitrogen's access to the epoxy ring.
Given that this compound is also an ortho-substituted aniline, it is scientifically reasonable to infer a similar behavior. The methyl group at the C2 position on the benzene (B151609) ring would sterically hinder the secondary amine, making it a poor or ineffective curing agent for standard epoxy resins under typical conditions.
Table 1: Inferred Reactivity of this compound as an Epoxy Curing Agent
| Feature | General Amine Curing Agent | This compound (Inferred) | Rationale |
|---|---|---|---|
| Reactive Site | Primary/Secondary Amine | Secondary Amine | Possesses a reactive N-H bond. |
| Reactivity with Epoxy | High | Low to None | Steric hindrance from the ortho-methyl group physically blocks the reaction site. researchgate.net |
| Cross-linking Ability | Effective | Ineffective | Inability to react with the epoxy resin prevents the formation of a polymer network. |
Synthesis of Poly(N-(2-hydroxyethyl)aniline) and Copolymers
While research specifically detailing the polymerization of this compound is sparse, extensive studies on the closely related N-(2-hydroxyethyl)aniline provide a strong model for its behavior. Poly(N-(2-hydroxyethyl)aniline) (PNHEANI) can be synthesized via oxidative chemical polymerization in an acidic medium using an oxidant like ammonium (B1175870) persulfate. researchgate.net A mechanochemical method has also been employed, offering an alternative route to electrochemically active aniline-based polymers. researchgate.net
The introduction of the N-hydroxyethyl substituent has a profound effect on the resulting polymer's properties when compared to unsubstituted polyaniline (PANI).
Table 2: Comparison of Properties: Polyaniline vs. Poly[(N-2-hydroxyethyl)aniline]
| Property | Polyaniline (PANI) | Poly[(N-2-hydroxyethyl)aniline] (PNHEANI) | Reference |
|---|---|---|---|
| Synthesis Method | Mechanochemical | Mechanochemical | researchgate.net |
| Particle Morphology | Nanosized particles | Submicron particles | researchgate.net |
| Electrical Conductivity | 0.14 S/cm | 2 x 10⁻⁹ – 1 x 10⁻⁶ S/cm | researchgate.net |
| Conductivity Dependence | Constant over a wide range of temperatures and frequencies | Strongly depends on temperature and AC frequency | researchgate.net |
The significantly lower conductivity of PNHEANI highlights the electronic impact of the N-substituent. researchgate.net
Furthermore, copolymerization is a common strategy to fine-tune the properties of polyaniline. For example, aniline has been successfully copolymerized with monomers like o-anthranilic acid to improve solubility. scirp.org This suggests a viable pathway for creating copolymers of this compound with aniline or other functional monomers to develop materials with tailored solubility, conductivity, and processability.
Development of Functional Polymeric Microspheres
Polymeric microspheres are of great interest for various applications, from drug delivery to diagnostics. The synthesis of polymers from functional monomers can directly yield microspherical structures with desired surface chemistries.
Research has demonstrated that the polymerization of N-(2-hydroxyethyl)aniline can be controlled to produce crystalline poly(N-(2-hydroxyethyl)aniline) microspheres directly in a one-step process. researchgate.net The study investigated the kinetics of the polymerization, showing that reaction rates increased with monomer and oxidant concentrations, as well as with temperature. researchgate.net Similarly, the mechanochemical synthesis of this polymer also results in the formation of self-assembled submicron particles. researchgate.net These findings indicate that the polymer derived from N-(2-hydroxyethyl)aniline has a natural tendency to form well-defined spherical microstructures, a property that would likely be shared by its ortho-methylated counterpart. The hydroxyl groups on the surface of these microspheres provide reactive sites for further functionalization, making them promising candidates for various biomedical and industrial applications.
RAFT Dispersion Polymerization for Hydrogels
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a sophisticated technique that allows for the synthesis of polymers with controlled molecular weights and complex architectures, such as block copolymers. RAFT dispersion polymerization, in particular, is a powerful method for producing nanoparticles and hydrogels. This technique is well-suited for hydroxyl-functional monomers.
However, a review of the available scientific literature did not yield specific examples of this compound being used in RAFT dispersion polymerization to create hydrogels. While the hydroxyl group on the molecule makes it a potential candidate for such reactions, there is no documented research to confirm this application.
Chemical Intermediate in Synthesis of Dyes and Agrochemicals
This compound and its structural analogs, such as N-hydroxyethylaniline compounds, are recognized as important organic synthesis intermediates. lgcstandards.com Their utility is particularly prominent in the manufacturing of a range of dyes and pigments. lgcstandards.comechemi.com While its application in the synthesis of agrochemicals is not as extensively documented in publicly available scientific literature, related aniline derivatives are utilized as intermediates in this sector. For instance, the structurally similar 2,6-diethyl-N-(2-propoxyethyl)aniline is a known intermediate in the production of the herbicide pretilachlor. dcfinechemicals.com
Azo Dyes and Coloration Properties
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) which form a conjugated system with aromatic rings, responsible for the color of the molecule. nih.govmdpi.com The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative. nih.govnih.gov
This compound, with its activated aromatic ring, is a suitable coupling component in this reaction. The general synthetic route would involve reacting a chosen aromatic diazonium salt with this compound. The presence of the activating amino group directs the electrophilic diazonium salt to couple at the para-position of the aniline ring.
Biological and Medicinal Chemistry Research
The N-(2-hydroxyethyl)aniline scaffold is a recurring structural motif in medicinal chemistry, serving as a foundation for the development of various therapeutic agents.
Potential Interactions with Biological Systems
The biological interactions of this compound itself are not extensively detailed, but inferences can be drawn from related compounds. For example, N-(2-Hydroxyethyl)piperidine, another tertiary amine with a hydroxyethyl (B10761427) group, is noted as a strong skin irritant. scbt.com The parent compound, N-(2-hydroxyethyl)aniline, is also reported to have potential for skin sensitization and irritation. chemicalbook.com The biological activity of this compound is most prominently demonstrated through the various derivatives synthesized from it, which exhibit significant interactions with biological targets like enzymes and receptors.
Synthesis of N-(2-hydroxyethyl) cinnamamide (B152044) Derivatives with Anticonvulsant Activity
Significant research has been conducted on the synthesis of novel cinnamamide derivatives from N-(2-hydroxyethyl)aniline and its analogs, revealing potent anticonvulsant activity. A series of N-(2-hydroxyethyl) cinnamamide derivatives have been synthesized and evaluated for their ability to protect against seizures in animal models, such as the maximal electroshock (MES) test. nih.govuomisan.edu.iq
In one study, the parent compound N-(2-hydroxyethyl) cinnamamide and its 3-fluoro-phenyl derivative were identified as having noteworthy anticonvulsant properties with low neurotoxicity. uomisan.edu.iq Their efficacy was compared to the established antiepileptic drug carbamazepine, showing a significantly better protective index (PI), which is the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀). uomisan.edu.iq Further studies on other N-(2-hydroxyethyl)amide derivatives have also demonstrated significant anticonvulsant effects. researchgate.netchemeo.com
| Compound | MES ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| N-(2-hydroxyethyl) cinnamamide | 17.7 | 154.9 | 8.8 | uomisan.edu.iq |
| (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | 17.0 | 211.1 | 12.4 | uomisan.edu.iq |
| Carbamazepine (for comparison) | - | - | <3.8 | uomisan.edu.iq |
| N-(2-hydroxyethyl)decanamide | 22.0 | 599.8 | 27.5 | researchgate.net |
| N-(2-hydroxyethyl)palmitamide | 23.3 | >1000 | >42.9 | researchgate.net |
| N-(2-hydroxyethyl)stearamide | 20.5 | >1000 | >48.8 | researchgate.net |
| Valproate (for comparison) | 272 | 432.5 | 1.6 | researchgate.net |
Role as a Moiety in Kinase Inhibitors (e.g., Dasatinib)
The N-(2-hydroxyethyl) moiety is a key structural feature in several advanced therapeutic agents, including multi-targeted kinase inhibitors. Kinase inhibitors are a crucial class of drugs, particularly in oncology, that function by blocking the action of protein kinases, enzymes that play a key role in cell signaling pathways. mdpi.com
A prominent example is Dasatinib, a potent inhibitor of BCR-ABL and Src family tyrosine kinases, used in the treatment of chronic myeloid leukemia (CML). mdpi.com The chemical structure of Dasatinib features a N-(2-chloro-6-methylphenyl) group and a 2-methylpyrimidine (B1581581) substituted at the 6-position with a 4-(2-hydroxyethyl)piperazin-1-yl group. chemeo.com While not a direct derivative of this compound, the N-(2-hydroxyethyl)piperazine moiety in Dasatinib highlights the importance of the hydroxyethyl group in this therapeutic context. This group can form critical hydrogen bonds within the ATP-binding site of the target kinase, contributing to the inhibitor's high affinity and specificity. The ability of such inhibitors to target both active and inactive conformations of kinases can be a significant advantage in overcoming drug resistance. mdpi.com
Application in Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scbt.com This method is extensively used in drug design to understand how a potential drug molecule (ligand) binds to its protein target.
Derivatives of N-(2-hydroxyethyl)aniline are subjects of such in silico studies to explore their therapeutic potential. For instance, molecular docking has been used to study how novel anilinoquinazoline (B1252766) derivatives bind to the active sites of protein kinases like EGFR and VEGFR-2, providing insights into their potential as anticancer agents. researchgate.net Similarly, docking studies on hydroxyethylamine (HEA) based analogs have been employed to identify potential inhibitors of tubulin assembly, another important cancer target. These studies help in rationalizing the structure-activity relationships of synthesized compounds and in designing new derivatives with improved binding affinity and biological activity. researchgate.net
Advanced Functional Materials Deriving from this compound
The chemical architecture of this compound, featuring a reactive hydroxyl group, a secondary amine, and an aromatic ring with a methyl substituent, presents a versatile platform for the synthesis of a variety of advanced functional materials. These materials, which include specialized polymers and copolymers, can be tailored for a range of applications by leveraging the unique properties imparted by this monomer. Research into analogous compounds, such as N-(2-hydroxyethyl)aniline and N-methylaniline, provides significant insight into the potential characteristics and performance of polymers derived from this compound.
The presence of the hydroxyl group allows for polyesterification and polyetherification reactions, while the aniline moiety can be subjected to oxidative polymerization to create conductive polymers. The methyl group on the aromatic ring can influence the solubility and processing characteristics of the resulting polymers.
Detailed Research Findings
While direct research on homopolymers of this compound is limited, extensive studies on closely related aniline derivatives offer a strong basis for understanding their potential.
Conductive Polymers:
The polymerization of aniline and its derivatives is a well-established method for producing intrinsically conductive polymers. The electrical properties of these materials can be finely tuned through doping and by modifying the chemical structure of the monomer.
Research on poly(N-methylaniline) (PNMA), a structural relative of poly(this compound), has demonstrated its potential in electronic devices. PNMA can be synthesized via emulsion polymerization, and its electrical conductivity is significantly influenced by the type and concentration of anionic surfactants used during synthesis. For instance, using sodium dodecylbenzenesulfonate (SDBS) as a surfactant at concentrations above its critical micelle concentration has been shown to enhance the electrical conductivity of PNMA. mdpi.com Further doping with acids like perchloric acid (HClO₄) can dramatically increase conductivity, reaching values as high as 109.84 ± 20.44 S·cm⁻¹. mdpi.com
The morphology of these polymers, which can range from spherical nanoparticles to hollow spheres, is also dependent on the synthesis conditions and plays a crucial role in their final properties. mdpi.com The table below summarizes the impact of different surfactants on the conductivity of poly(N-methylaniline).
| Surfactant | Concentration (relative to CMC) | Electrical Conductivity (S·cm⁻¹) | Doping Level (%) |
| None | - | - | - |
| Sodium Dodecylsulfate (SDS) | 5 x CMC | - | - |
| Sodium Dodecylbenzenesulfonate (SDBS) | 5 x CMC | Highest | Highest |
| Dioctyl Sodium Sulfosuccinate (AOT) | 5 x CMC | - | - |
CMC: Critical Micelle Concentration. Data extracted from studies on poly(N-methylaniline) to infer potential properties of poly(this compound). mdpi.com
Polymerization Kinetics and Thermal Stability:
Studies on the polymerization of N-(2-hydroxyethyl)aniline provide valuable data on reaction kinetics and the thermal stability of the resulting polymers. The polymerization rate is influenced by the concentration of the monomer, oxidant, and acid, as well as the reaction temperature. researchgate.net The activation energy for the polymerization of N-(2-hydroxyethyl)aniline has been determined to be 57.4319 kJ/mol. researchgate.net
Thermogravimetric analysis (TGA) of poly(N-(2-hydroxyethyl)aniline) indicates good thermal stability. researchgate.net This suggests that polymers derived from this compound would likely exhibit similar robustness, making them suitable for applications where thermal stress is a factor.
Copolymers and Hydrogels:
Furthermore, hydrogels based on poly(2-hydroxyethyl methacrylate) (PHEMA) have been combined with polyaniline to create electroactive and conductive composites. researchgate.net These materials show promise for applications in biomedical sensors and controlled drug delivery systems. The hydroxyl group in this compound makes it a suitable candidate for incorporation into such hydrogel networks, potentially enhancing their properties.
The table below outlines the yields and conductivities of copolymers of aniline and 2-methylaniline at different molar ratios, providing insight into how the composition can be tuned to achieve desired properties.
| Molar Ratio (Aniline : 2-Methylaniline) | Yield (%) | Conductivity (S/cm) |
| 1 : 0 | 85.3 | 1.2 x 10⁻¹ |
| 0.75 : 0.25 | 78.5 | 8.7 x 10⁻² |
| 0.5 : 0.5 | 72.1 | 5.4 x 10⁻³ |
| 0.25 : 0.75 | 65.4 | 9.1 x 10⁻⁴ |
| 0 : 1 | 58.2 | 2.5 x 10⁻⁵ |
Data adapted from studies on copolymers of aniline and 2-methylaniline. rroij.com
Emerging Research Areas and Interdisciplinary Studies
Nanomaterials and Nanotechnology Applications
While research specifically detailing the application of N-(2-Hydroxyethyl)-2-methylaniline in nanomaterials is nascent, significant work on structurally similar compounds, particularly N-(2-hydroxyethyl)aniline, provides a strong indication of potential uses. A notable area of research is the synthesis of polymer microspheres.
For instance, poly(N-(2-hydroxyethyl)aniline) microspheres have been successfully prepared through a one-step oxidative chemical polymerization process in an aqueous hydrochloric acid solution, using ammonium (B1175870) persulfate as an oxidant. researchgate.net The formation of these microspheres is influenced by factors such as monomer and oxidant concentrations, as well as temperature, with the polymerization rate increasing alongside these variables. researchgate.net Such polymeric materials derived from aniline (B41778) derivatives are being explored for their unique properties, including their potential as new sorbents. Copolymers like poly(aniline-co-N-(2-hydroxyethyl) aniline) have been synthesized for applications such as the removal of heavy metal ions like Hg(II) from industrial wastewater. researchgate.net The principles of microdroplet chemistry, which have been used to generate polydopamine nano- and microspheres, could potentially be adapted for the synthesis of this compound-based nanostructures. rsc.org These research avenues suggest that this compound is a candidate for creating novel functional polymers and nanomaterials with applications in environmental remediation and other nanotechnology fields.
Sustainable Chemistry and Green Synthesis Initiatives
The principles of green chemistry are increasingly being applied to the synthesis of aniline derivatives, aiming to reduce environmental impact and enhance efficiency. A key focus is the use of environmentally benign solvents and catalysts.
Recent advancements include the selective N-alkylation of anilines using alcohols in the presence of novel catalysts, a process known as the hydrogen borrowing methodology. rsc.org This approach is considered greener than traditional methods that use alkyl halides, as it avoids the production of salt byproducts. For example, metal-organic framework-derived CoNx@NC catalysts have shown high efficiency and selectivity for the N-alkylation of anilines with various alcohols. rsc.org
Furthermore, the use of water as a solvent is a significant green initiative. An eco-friendly and economically beneficial method for the selective alkylation of anilines to produce N-(2-Hydroxyethyl)anilines has been developed using water as the reaction medium. researchgate.net The synthesis of poly(N-(2-hydroxyethyl)aniline) microspheres has also been demonstrated in an aqueous solution of hydrochloric acid, highlighting a sustainable pathway for polymerization. researchgate.net The development of heterogeneous catalysts, such as Ni-organoclay, is also being explored to create cost-effective and reusable systems for synthesizing alkylated aniline derivatives, which minimizes byproducts and aligns with green chemistry principles. researchgate.net
Chemoinformatics and Data Science Approaches for this compound
Chemoinformatics and data science are powerful tools for predicting the properties and activities of chemical compounds, thereby accelerating research and development. For aniline derivatives, these computational approaches are used to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govresearchgate.net These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties.
For example, QSAR studies on aniline derivatives have successfully modeled properties like lipophilicity (logP), which is crucial for drug design and environmental assessment. nih.gov Using methods like multiple linear regression (MLR), principal component regression (PCR), and partial least square regression (PLSR), researchers can predict the behavior of new compounds. nih.gov Descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP), van der Waals volume, and electrophilicity have been identified as significant for modeling the properties of anilines. nih.gov
Computational tools and web-based applications like ADMETLab and TEST (Toxicity Estimation Software Tool) provide predictions for a wide range of physicochemical and toxicokinetic properties. nih.gov Although specific models for this compound may not be publicly detailed, these established chemoinformatic techniques can be readily applied to predict its characteristics, such as boiling point, melting point, water solubility, and potential toxicity, based on its molecular structure. nih.gov This data-driven approach allows for the high-throughput screening of aniline derivatives for various applications, including pharmaceuticals and materials science. nih.govdoi.org
Structure-Property-Activity Relationships in Complex Systems
The chemical structure of this compound, specifically the arrangement of its functional groups, is fundamental in determining its physical properties and reactivity. The study of structure-property-activity relationships (SPAR) helps in understanding how modifications to the molecule can alter its behavior.
The aniline molecule itself is nonplanar, and the substituents on the phenyl ring influence its geometry and electronic properties. researchgate.net Electron-donating groups, like the methyl group in this compound, tend to increase the C-N bond length and the pKa, making the amine more basic compared to unsubstituted aniline. researchgate.netdoubtnut.com Conversely, electron-withdrawing groups decrease basicity. journaleras.comnih.gov The position of the substituent is also critical; ortho-substituted anilines, for instance, are often weaker bases than aniline regardless of the substituent's electronic nature, an observation attributed to the "ortho effect." doubtnut.com
In the context of polymerization, the N-substituents play a crucial role. The polymerization of N-alkyl substituted anilines typically proceeds through N-C coupling. researchgate.net The presence of the N-(2-hydroxyethyl) group can influence the polymerization mechanism and the properties of the resulting polymer. Furthermore, in QSAR studies, electronic and geometric parameters such as Hammett sigma constants, LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energies, and atomic charges are used to correlate the structure of aniline derivatives with their toxicity and other activities. nih.gov These relationships are critical for designing new molecules with desired properties, whether for use as pharmaceutical intermediates, polymer precursors, or other industrial applications. nih.govacs.org
Socio-Economic and Regulatory Aspects of Aniline Derivatives
Aniline and its derivatives are foundational chemicals with significant economic impact, primarily used as intermediates in the production of a wide range of industrial and consumer goods. markwideresearch.com The global aniline derivatives market is driven by demand from various sectors, including the manufacturing of dyes, pigments, rubber processing chemicals, agricultural products, and pharmaceuticals. databridgemarketresearch.comtransparencymarketresearch.com A major application is in the production of methylene (B1212753) diphenyl diisocyanate (MDI), a key precursor for polyurethanes used in plastics, insulation, and home furnishings. skyquestt.com The market has seen steady growth, with forecasts predicting continued expansion driven by industrialization and rising demand in emerging economies, particularly in the Asia-Pacific region. markwideresearch.comdatabridgemarketresearch.comskyquestt.com
Due to their widespread use and potential health and environmental impacts, aniline derivatives are subject to stringent regulations globally. In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation governs the manufacturing and use of chemicals. reachonline.euyoutube.com Under REACH, companies must register substances like aniline and provide data on their properties and safe use. hbm4eu.eu Certain aromatic amines are restricted in products like textiles and leather if they are derived from azo dyes. reachonline.eu
Interactive Data Tables
Table 1: Regulatory Information for Aniline
| Regulatory Body/Act | Jurisdiction | Classification/Limit | Reference |
| REACH | European Union | Subject to registration; Aniline classified as suspected carcinogen (Cat. 2) and mutagen (Cat. 2). | hbm4eu.eu |
| Clean Air Act | United States | Hazardous Air Pollutant (HAP). | ca.gov |
| EPA (under TSCA) | United States | Group B2, probable human carcinogen. Prioritized for risk evaluation. | epa.govicis.com |
| OSHA | United States | Permissible Exposure Limit (PEL) of 5 ppm. | epa.gov |
| IARC | International | Group 3: Not classifiable as to its carcinogenicity to humans. | ca.gov |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing N-(2-Hydroxyethyl)-2-methylaniline, and how can reaction conditions be optimized to minimize di-substitution byproducts?
- Methodology : Ethoxylation of 2-methylaniline with ethylene oxide under controlled stoichiometry and temperature is a primary method. To reduce N,N-di-(2-hydroxyethyl) byproducts, use a molar ratio favoring 2-methylaniline (e.g., 1:1.2 aniline:ethylene oxide) and maintain temperatures below 50°C to limit over-alkylation. Catalysts like Lewis acids (e.g., BF₃) may enhance selectivity . Parallel purification via fractional distillation or chromatography can isolate the mono-substituted product.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should conflicting spectral data be resolved?
- Methodology :
- NMR : Analyze - and -NMR to confirm the presence of the hydroxyethyl group (δ ~3.6–3.8 ppm for CH₂OH) and aromatic methyl substituent (δ ~2.3 ppm). Overlapping signals can be resolved using 2D techniques like COSY or HSQC.
- FT-IR : Validate O-H stretching (~3350 cm⁻¹) and N-H bending (~1600 cm⁻¹).
- Mass Spectrometry : ESI-MS or GC-MS confirms molecular ion peaks (e.g., m/z 165 for [M+H]⁺). Discrepancies require cross-validation with elemental analysis or X-ray crystallography (if crystalline) .
Advanced Research Questions
Q. How can density-functional theory (DFT) models predict the electronic and thermodynamic properties of this compound, and which functionals are most accurate?
- Methodology : Hybrid functionals like B3LYP (Becke three-parameter Lee-Yang-Parr), which integrate exact exchange terms, are recommended for calculating ionization potentials, electron affinities, and bond dissociation energies. Basis sets such as 6-31G(d,p) balance accuracy and computational cost. Validate predictions against experimental thermochemical data (e.g., heats of formation) to refine parameters. Studies show B3LYP achieves <3 kcal/mol deviation in atomization energies for aromatic amines .
Q. What strategies are effective for resolving crystal structure ambiguities in this compound derivatives, particularly regarding hydrogen-bonding networks?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 173 K) to reduce thermal motion artifacts. Analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds) using software like SHELX or OLEX2. Complement with Hirshfeld surface analysis to quantify interaction contributions. For non-crystalline samples, compare DFT-optimized geometries (B3LYP/cc-pVTZ) with spectroscopic data to infer packing motifs .
Q. How can researchers reconcile discrepancies in reported reaction yields for this compound synthesis across different studies?
- Methodology : Conduct a Design of Experiments (DoE) approach to isolate critical variables (e.g., solvent polarity, catalyst loading, reaction time). Use response surface methodology (RSM) to model interactions between factors. For example, high dielectric solvents (e.g., DMF) may stabilize intermediates but promote hydrolysis—balance with anhydrous conditions. Validate optimal parameters through triplicate runs and statistical analysis (e.g., ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
